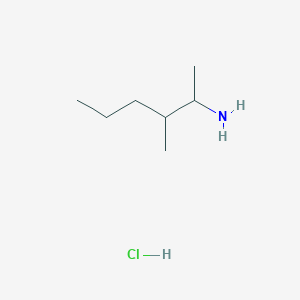

3-Methylhexan-2-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methylhexan-2-amine hydrochloride is a chemical compound with the molecular formula C7H17N·HCl. It is a derivative of 3-methylhexan-2-amine, which is an aliphatic amine. This compound is often used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylhexan-2-amine hydrochloride can be synthesized through the reaction of 3-methylhexan-2-one with hydroxylamine, which converts the ketone to an oxime. This oxime is then reduced via catalytic hydrogenation to yield 3-methylhexan-2-amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in powder form and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

3-Methylhexan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of 3-methylhexan-2-amine.

Reduction: Simpler amines and hydrocarbons.

Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

3-Methylhexan-2-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds

Mechanism of Action

The mechanism of action of 3-methylhexan-2-amine hydrochloride involves its interaction with biological targets, primarily through its amine group. It can act as a ligand for various receptors and enzymes, modulating their activity. The compound may also influence cellular pathways by altering the levels of neurotransmitters and other signaling molecules .

Comparison with Similar Compounds

3-Methylhexan-2-amine hydrochloride is similar to other aliphatic amines such as:

Methylhexanamine: Known for its stimulant properties and use in dietary supplements.

Dimethylamylamine: Another stimulant with similar chemical structure and effects.

Tuaminoheptane: Used as a nasal decongestant and shares structural similarities

Uniqueness

What sets this compound apart is its specific molecular structure, which imparts unique chemical and biological properties. Its hydrochloride form enhances its stability and solubility, making it more suitable for various applications .

Biological Activity

3-Methylhexan-2-amine hydrochloride, commonly known as methylhexanamine or 1,3-dimethylamylamine (DMAA), is a compound that has garnered attention for its biological activity, particularly in the context of dietary supplements and performance enhancement. Originally developed as a nasal decongestant, its use has expanded into various domains, including sports nutrition and weight loss supplements. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by scientific data, case studies, and relevant research findings.

This compound has the following chemical characteristics:

- Molecular Formula: C7H17N·HCl

- Molecular Weight: 165.68 g/mol

- CAS Number: 55284303

The biological activity of 3-methylhexan-2-amine is primarily attributed to its role as an indirect sympathomimetic agent. It acts by stimulating the release of norepinephrine and epinephrine, leading to increased heart rate, blood pressure, and enhanced energy levels. The compound's mechanism involves:

- Adrenergic Receptor Activation: It binds to adrenergic receptors, mimicking the effects of neurotransmitters like adrenaline.

- Inhibition of Nitric Oxide Synthase: This may contribute to vasoconstriction and increased blood pressure.

Biological Effects

The effects of this compound can be categorized into several key areas:

-

Cardiovascular Effects:

- Increases heart rate and blood pressure.

- Can lead to cardiovascular complications in sensitive individuals or at high doses.

-

Metabolic Effects:

- Enhances lipolysis (fat breakdown), which is often exploited in weight loss supplements.

- May increase metabolic rate temporarily.

-

Cognitive Effects:

- Potentially improves focus and alertness due to increased catecholamine levels.

Case Study: Health Risks Associated with DMAA

A notable case involved a young man who experienced a cerebral hemorrhage after ingesting a high dose of methylhexanamine combined with caffeine and alcohol. This incident highlighted the potential risks associated with unsupervised use of DMAA-containing supplements .

Pharmacokinetics

Research indicates that after oral administration, DMAA exhibits a half-life of approximately 8.45 hours, with peak plasma concentrations occurring within 3-5 hours . The compound is primarily metabolized in the liver, with significant implications for individuals with pre-existing liver conditions.

Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Cardiovascular | Increases heart rate and blood pressure | |

| Metabolic | Enhances fat breakdown | |

| Cognitive | Improves focus and alertness | |

| Side Effects | Risk of cardiovascular events |

Regulatory Status

Due to safety concerns, regulatory bodies such as the FDA have issued warnings against the use of DMAA in dietary supplements. In some countries, it has been banned outright due to its association with serious health risks .

Properties

IUPAC Name |

3-methylhexan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N.ClH/c1-4-5-6(2)7(3)8;/h6-7H,4-5,8H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSIWWZIJVZSRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855475-52-4 |

Source

|

| Record name | 3-methylhexan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.